molecular formula C23H21BrN2O4 B12493541 Methyl 5-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12493541
M. Wt: 469.3 g/mol
InChI Key: OJNUWYPENOXLBK-UHFFFAOYSA-N
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Description

METHYL 5-(5-BROMONAPHTHALENE-1-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a bromonaphthalene moiety, an amido group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(5-BROMONAPHTHALENE-1-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. The process may start with the bromination of naphthalene to introduce the bromine atom at the desired position. This is followed by the formation of the amido group through an amide coupling reaction. The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(5-BROMONAPHTHALENE-1-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-(5-BROMONAPHTHALENE-1-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets in proteins, while the amido and morpholine groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-(5-CHLORONAPHTHALENE-1-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
  • METHYL 5-(5-FLUORONAPHTHALENE-1-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
  • METHYL 5-(5-IODONAPHTHALENE-1-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

Uniqueness

METHYL 5-(5-BROMONAPHTHALENE-1-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The combination of the bromonaphthalene moiety with the amido and morpholine groups provides a distinct chemical profile that can be leveraged for specific applications.

Properties

Molecular Formula

C23H21BrN2O4

Molecular Weight

469.3 g/mol

IUPAC Name

methyl 5-[(5-bromonaphthalene-1-carbonyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H21BrN2O4/c1-29-23(28)19-14-15(8-9-21(19)26-10-12-30-13-11-26)25-22(27)18-6-2-5-17-16(18)4-3-7-20(17)24/h2-9,14H,10-13H2,1H3,(H,25,27)

InChI Key

OJNUWYPENOXLBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)N4CCOCC4

Origin of Product

United States

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